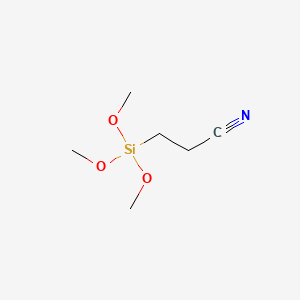

Propanenitrile, 3-(trimethoxysilyl)-

Vue d'ensemble

Description

Propanenitrile, 3-(trimethoxysilyl)-, also known as (2-Cyanoethyl)triethoxysilane, is an organosilyl sol gel . It can be used as a silane-based coupling agent to improve the adhesion between metal-polymeric composite . It is non-toxic and cost-efficient, making it a suitable alternative to the existing chromate treatment of metals . It can also be used in surface modification of silica-based surfaces .

Synthesis Analysis

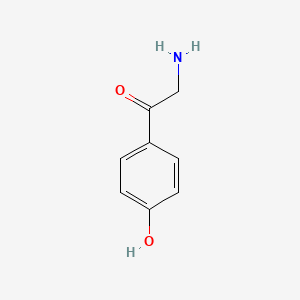

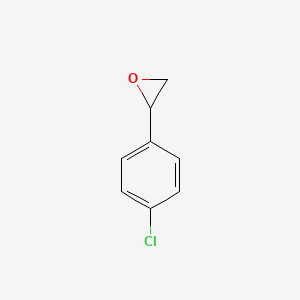

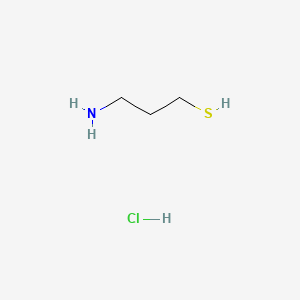

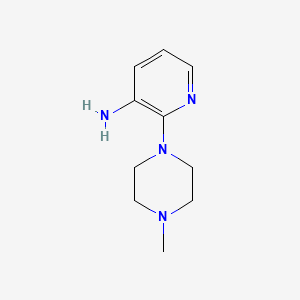

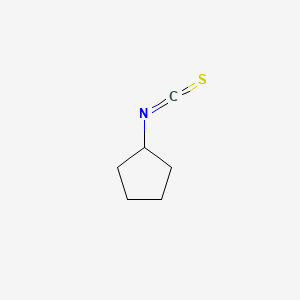

The synthesis of similar compounds has been studied. For instance, (3-mercaptopropyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis

The molecular formula of Propanenitrile, 3-(trimethoxysilyl)- is C9H19NO3Si . Its molecular weight is 217.3376 . The IUPAC Standard InChI is InChI=1S/C9H19NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-7,9H2,1-3H3 .Physical And Chemical Properties Analysis

Propanenitrile, 3-(trimethoxysilyl)- has a molecular weight of 217.34 . It is a liquid at room temperature . Its boiling point is 224 °C , and it has a density of 0.979 g/mL at 25 °C .Applications De Recherche Scientifique

Dielectric Sol–Gel Films

2-Cyanoethyltrimethoxysilane is used in dielectric sol–gel films for pulsed power applications. These films exhibit improved dielectric and energy storage characteristics, including a significant reduction of leakage current and an extractable energy density of 32 J cm−3 with an energy extraction efficiency of 80% at 685 V μm−1 .

Coating Materials

This compound is also utilized in the production of various coating materials. Silanes like 2-Cyanoethyltrimethoxysilane can be used for hydrophobic/hydrophilic surface modification, serving as water repellents, anti-stiction coatings, mineral surface treatments, and optical (LED) coatings .

Adhesives

In the realm of adhesives, 2-Cyanoethyltrimethoxysilane contributes to the formulation of cyanoacrylate adhesives. These are fast-drying, strong-bonding adhesives with applications ranging from industrial to medical .

Safety and Hazards

Propanenitrile, 3-(trimethoxysilyl)- is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is harmful if inhaled and may cause an allergic skin reaction . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Propriétés

IUPAC Name |

3-trimethoxysilylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUMYOWDFZAGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062493 | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Propanenitrile, 3-(trimethoxysilyl)- | |

CAS RN |

2526-62-7 | |

| Record name | Cyanoethyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2526-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethoxysilyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

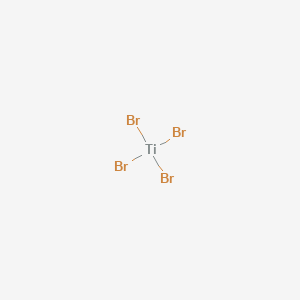

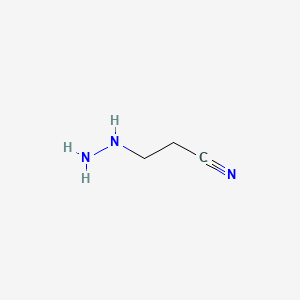

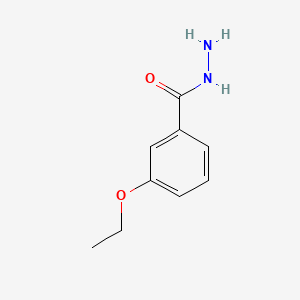

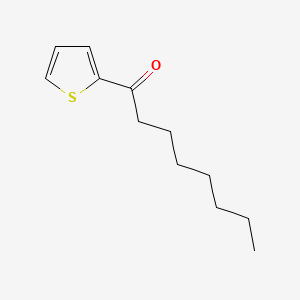

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Cyanoethyltrimethoxysilane suitable for energy storage applications?

A1: 2-Cyanoethyltrimethoxysilane exhibits several characteristics beneficial for energy storage:

- High Permittivity: CNETMS films demonstrate a relative permittivity of 20 at 1 kHz, contributing to their ability to store electrical energy. []

- Good Dielectric Strength: Depending on the film thickness, breakdown strengths ranging from 250 V/μm to 650 V/μm have been observed. This ability to withstand high electric fields is crucial for capacitor applications. []

- High Energy Density: CNETMS-based capacitors can achieve energy densities up to 7 J/cm3 at 300 V/μm, making them suitable for pulsed power applications. []

Q2: How can the energy storage performance of 2-Cyanoethyltrimethoxysilane be further improved?

A2: Research suggests incorporating a polymeric charge blocking layer, such as Poly(p-phenylene oxide) (PPO), can enhance CNETMS's energy storage capabilities. [] This bilayer structure effectively suppresses charge injection from the electrode, significantly reducing leakage current and boosting energy density to 31 J cm−3 at 670 V μm−1. []

Q3: Beyond energy storage, does 2-Cyanoethyltrimethoxysilane have other applications?

A3: Yes, 2-Cyanoethyltrimethoxysilane's versatility extends to catalysis. It can be anchored onto the surface of amine-functionalized mesoporous silica materials like NH2-MCM. [] This modification introduces carboxylic acid groups, creating a bifunctional catalyst (NH2-MCM-COOH) with enhanced activity in reactions like the self-condensation of n-butanal to 2-ethylhexenal. []

Q4: What are the advantages of using 2-Cyanoethyltrimethoxysilane in the synthesis of these bifunctional catalysts?

A4: The use of 2-Cyanoethyltrimethoxysilane offers several advantages:

- Controlled Functionalization: It allows for the precise introduction of carboxylic acid groups onto the catalyst surface. []

- Synergistic Effect: The resulting acid-base amphoteric catalyst exhibits improved catalytic activity due to the synergistic interaction between the amine and carboxylic acid groups. []

- Enhanced Yield: This synergistic effect significantly enhances the yield of desired products, as demonstrated in the self-condensation reaction of n-butanal. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.